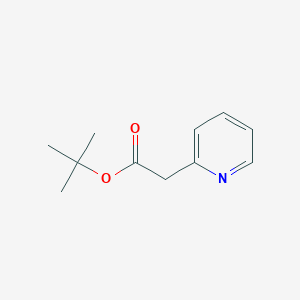

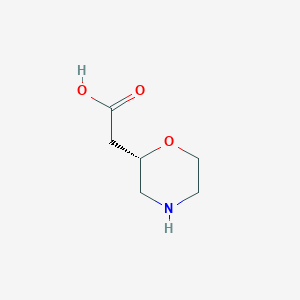

叔丁基 2-(吡啶-2-基)乙酸酯

描述

科学研究应用

Antiviral Research

This compound has been used in the synthesis of small molecule inhibitors targeting the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease, contributing to antiviral drug development .

Synthesis of Ligands

Researchers have developed efficient methods for synthesizing ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), which are crucial in various chemical reactions and potential drug candidates .

Antifungal Applications

Novel imidazol[1,2-a]pyridine derivatives of this compound have shown promising antifungal effects, expanding its potential use in treating fungal infections .

Organic Synthesis

The tert-butyl group in this compound aids in organic synthesis, providing steric protection and ease of deprotection, which is valuable in creating complex organic molecules .

Biological Activity Evaluation

Derivatives of this compound have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), indicating its use in liver fibrosis research .

Drug Discovery

The compound’s structure is versatile for modifications, leading to the creation of novel heterocyclic compounds with potential therapeutic applications .

Life Sciences Research

It is used in advanced life sciences research, including studies on cellular processes and disease mechanisms .

Environmental Measurements

This compound is also utilized in environmental measurement reagents, aiding in the detection and analysis of environmental pollutants .

作用机制

Target of Action

Tert-Butyl 2-(pyridin-2-yl)acetate, also known as Pyridin-2-yl-acetic acid tert-Butyl ester, is a compound that has been studied for its potential antifungal activity . The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane. The changes in the cell membrane can result in increased permeability and disruption of essential functions, ultimately leading to cell death .

Biochemical Pathways

The action of Tert-Butyl 2-(pyridin-2-yl)acetate affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, which can further disrupt cell function and promote cell death .

Pharmacokinetics

The pharmacokinetic properties of Tert-Butyl 2-(pyridin-2-yl)acetate, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been analyzed in silico

Result of Action

The result of Tert-Butyl 2-(pyridin-2-yl)acetate’s action is potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound has been shown to exhibit minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .

属性

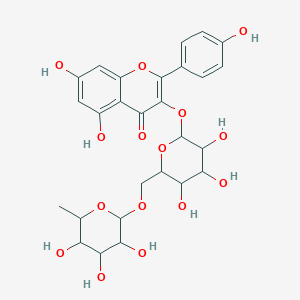

IUPAC Name |

tert-butyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIGLFXNZSUNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565947 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(pyridin-2-yl)acetate | |

CAS RN |

150059-62-4 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)